molecular formula C23H27FN4O3S B3404696 N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1242908-98-0

N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B3404696
CAS No.: 1242908-98-0
M. Wt: 458.6
InChI Key: KBHKOODCOYEWPE-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic compound that falls under the category of heterocyclic organic chemicals. It features multiple functional groups, including an amide linkage, a thienopyrimidine core, a piperidine ring, and a fluorophenyl moiety. Due to its structural complexity, this compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:

  • Starting Materials:

    • 2-fluorobenzonitrile

    • Thiourea

    • Ethyl bromoacetate

    • Piperidine derivatives

  • Steps:

    • The formation of the thienopyrimidine core generally begins with the condensation of 2-fluorobenzonitrile with thiourea to form a thioamide intermediate.

    • This intermediate undergoes cyclization with ethyl bromoacetate under basic conditions to form the thienopyrimidine ring system.

    • The resultant thienopyrimidine compound is then coupled with a piperidine derivative under amide-bond-forming conditions, such as carbodiimide-mediated coupling in the presence of a coupling agent like HATU or EDC.

Industrial Production Methods

Scaling up the production of this compound requires careful optimization of reaction conditions, solvent choice, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: The compound's functional groups, such as the thienopyrimidine ring and the piperidine nitrogen, may undergo oxidation and reduction reactions, altering the compound's oxidation state and biological activity.

  • Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, potentially modifying the compound's properties.

  • Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles like halides or amines, often in the presence of a suitable catalyst or base.

  • Hydrolysis: Acidic or basic catalysts, typically hydrochloric acid or sodium hydroxide.

Major Products Formed from These Reactions

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry

  • Catalysis: The compound's unique structure makes it a potential candidate for use in catalytic reactions, particularly in organocatalysis and transition metal catalysis.

  • Synthesis: It serves as a building block for the synthesis of more complex molecules and analogs with potential pharmaceutical applications.

Biology

  • Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, which could be useful in treating various diseases.

  • Receptor Binding: Research into its binding affinity for specific receptors, such as neurotransmitter receptors, could lead to the development of new therapeutic agents.

Medicine

  • Anticancer Activity: Preliminary studies suggest the compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology.

  • Anti-inflammatory Properties: It may also possess anti-inflammatory properties, useful for developing treatments for inflammatory diseases.

Industry

  • Material Science: The compound's unique properties might find applications in developing new materials, such as polymers and coatings.

  • Pharmaceuticals: Its potential as a lead compound in drug discovery efforts for various therapeutic areas.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: By binding to the active site or allosteric site of an enzyme, it can inhibit the enzyme's activity, disrupting the biochemical pathways involved in disease processes.

  • Receptor Modulation: Its interaction with specific receptors may modulate signal transduction pathways, altering cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-1-(7-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

  • N-(3-butoxypropyl)-1-(7-(2-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

Unique Features

  • Fluorophenyl Group: The presence of the fluorophenyl group in N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide may enhance its binding affinity and specificity for certain molecular targets compared to other halogenated analogs.

  • Thienopyrimidine Core: This core structure is crucial for its biological activity and differentiates it from other compounds with similar applications but different cores.

Conclusion

This compound is a compound of considerable interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject for further research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3S/c1-2-31-13-5-10-25-21(29)15-8-11-28(12-9-15)23-26-19-17(14-32-20(19)22(30)27-23)16-6-3-4-7-18(16)24/h3-4,6-7,14-15H,2,5,8-13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHKOODCOYEWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
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N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 4
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N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 5
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N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

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